

Establishing Normal N-Butyrylglycine Levels: A Comparative Guide for Researchers

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Compound of Interest

Compound Name: *N-Butyrylglycine-13C2,15N*

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This guide provides a comparative overview of N-Butyrylglycine, a key biomarker for certain inborn errors of metabolism, particularly those related to fatty acid oxidation. Geared towards researchers, scientists, and drug development professionals, this document summarizes available data on reference ranges in healthy populations, details analytical methodologies, and contextualizes the biomarker's role in metabolic pathways.

Understanding N-Butyrylglycine

N-Butyrylglycine is an acylglycine, a type of metabolite formed from the conjugation of an acyl-CoA with glycine.[1] In healthy individuals, acylglycines are typically present in low concentrations.[2] However, in certain metabolic disorders, such as short-chain acyl-CoA dehydrogenase (SCAD) deficiency, the concentration of specific acyl-CoAs, like butyryl-CoA, increases.[3] This leads to a corresponding rise in the urinary excretion of their glycine conjugates, such as N-Butyrylglycine.[1][3] Therefore, quantifying N-Butyrylglycine levels in biological samples can be a valuable tool for diagnosing and monitoring these conditions.[2]

Reference Ranges in a Healthy Population

Establishing accurate reference ranges for N-Butyrylglycine in a healthy population is crucial for the correct interpretation of patient data. While comprehensive data for adult plasma is not readily available in the literature, urinary reference ranges have been reported.

Analyte	Matrix	Population	Reference Range	Unit Conversion (to $\mu\text{mol}/\text{mmol}$ creatinine)
N-Butyrylglycine	Urine	Adult (25-30 years old)	0.0081–0.1346 $\mu\text{mol}/\text{mmol}$ creatinine	N/A
N-Butyrylglycine	Urine	Adult	≤ 2.50 mg/g creatinine	Approximately ≤ 0.19 $\mu\text{mol}/\text{mmol}$ creatinine*
N-Hexanoylglycine	Urine	Adult	Not explicitly defined; generally low in healthy individuals.	
N-Isovalerylglycine	Urine	Adult	0 - 3.7 mmol/mol creatinine	N/A
Suberylglycine	Urine	Adult (25-30 years old)	< 0.0020 – 0.0390 $\mu\text{mol}/\text{mmol}$ creatinine	N/A

*Conversion from mg/g to $\mu\text{mol}/\text{mmol}$ creatinine is approximated using the molecular weight of N-Butyrylglycine (145.16 g/mol) and an average molecular weight of creatinine (113.12 g/mol). This conversion is an estimate and may vary.

Comparative Biomarkers

The analysis of N-Butyrylglycine is often performed as part of a broader panel of acylglycines to provide a more comprehensive metabolic profile. Elevated levels of other acylglycines can be indicative of different metabolic disorders.

Biomarker	Associated Disorder(s)
N-Hexanoylglycine	Medium-chain acyl-CoA dehydrogenase (MCAD) deficiency
N-Isovalerylglycine	Isovaleric Acidemia
Suberylglycine	Medium-chain acyl-CoA dehydrogenase (MCAD) deficiency

Experimental Protocols

The quantification of N-Butyrylglycine and other acylglycines in biological matrices is most commonly and accurately performed using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).[2]

Sample Preparation (Urine)

A straightforward "dilute-and-shoot" method is typically employed for urine samples.[2]

- Thaw frozen urine samples at room temperature.
- Vortex the sample for 10 seconds.
- Centrifuge at 4000 x g for 5 minutes to pellet any particulate matter.
- In a clean microcentrifuge tube, combine 50 μ L of the urine supernatant with 450 μ L of an internal standard working solution (e.g., a stable isotope-labeled acylglycine in 50% methanol/water).[2]
- Vortex for an additional 10 seconds.
- Transfer the final mixture to an autosampler vial for UPLC-MS/MS analysis.[2]

UPLC-MS/MS Parameters

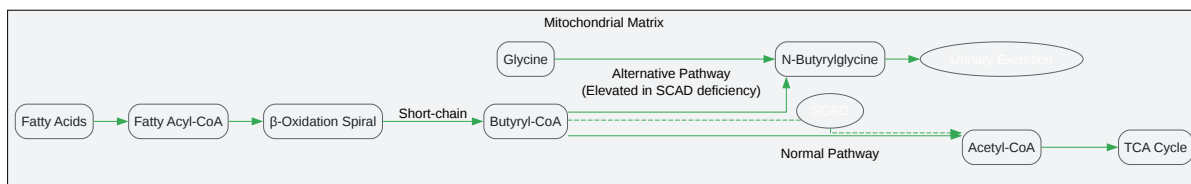
While specific parameters can vary between laboratories and instrumentation, a general approach is outlined below.

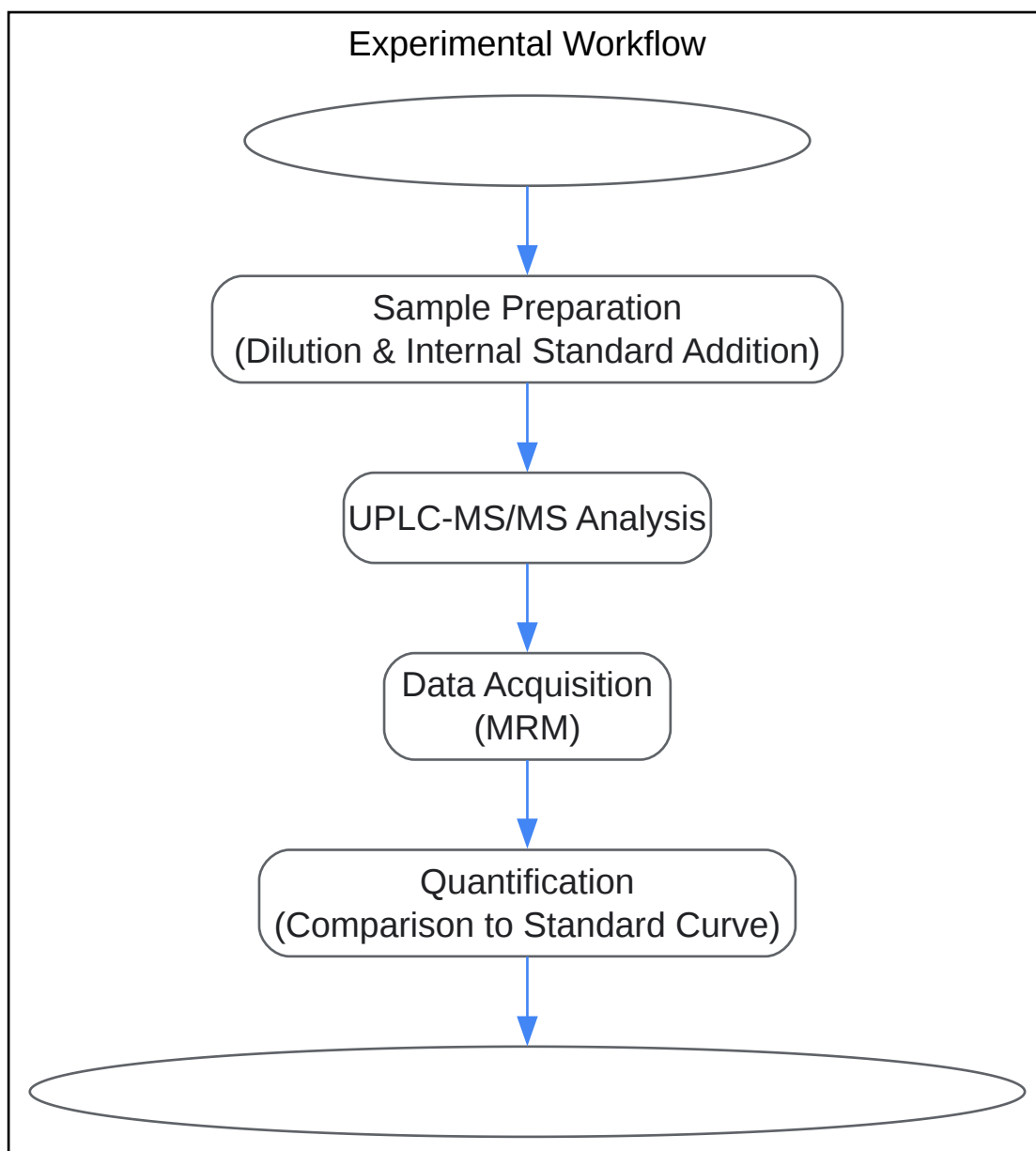
- Chromatography: Reversed-phase chromatography is used to separate the acylglycines.
- Ionization: Electrospray ionization (ESI) in either positive or negative mode is typically used.
- Detection: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity in quantifying the target analytes.[2]

Specific mass transitions for N-Butyrylglycine would need to be optimized for the instrument in use.

Metabolic Pathway and Experimental Workflow

The following diagrams illustrate the metabolic context of N-Butyrylglycine and a typical experimental workflow for its analysis.





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